![molecular formula C11H12N2O2S B5652719 5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5652719.png)
5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol is a compound characterized by its unique molecular structure, which influences its chemical and physical properties. It has been studied for various applications due to its intriguing chemical characteristics.
Synthesis Analysis
The synthesis of similar compounds, like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol, involves reactions between specific aldehydes and amines, such as 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, under controlled conditions like temperature and molar ratios to achieve optimal yields (Bai Linsha, 2015).
Molecular Structure Analysis
The molecular structure has been extensively studied using various techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies provide insights into the geometry, vibrational frequencies, and molecular electrostatic potentials of such compounds, contributing to a deeper understanding of their molecular properties (H. Saraçoǧlu & A. Cukurovalı, 2013).
Chemical Reactions and Properties
These compounds typically exhibit stable crystal structures and may participate in various chemical reactions due to their functional groups. For example, Schiff base reactions are common, which involve the formation of a double bond between a nitrogen atom of an amine and a carbon atom of an aldehyde or ketone (M. Yıldız et al., 2010).
Physical Properties Analysis
The physical properties, such as crystal structure, solubility, and melting points, are closely related to the molecular structure. X-ray crystallography studies provide detailed information about the crystal lattice and arrangement, which are crucial for understanding the compound's physical behavior (Bai Linsha, 2015).
Chemical Properties Analysis
These compounds demonstrate various chemical properties, including their reactivity with different chemical agents and their behavior under different conditions. Studies often focus on their photophysical properties, reactivity in various solvents, and potential as ligands in complex formation (Vandana Cherkadu et al., 2016).
Eigenschaften
IUPAC Name |
5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-15-9-3-2-8(10(14)6-9)7-13-11-12-4-5-16-11/h2-6,14H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVLVUPKVBHQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.